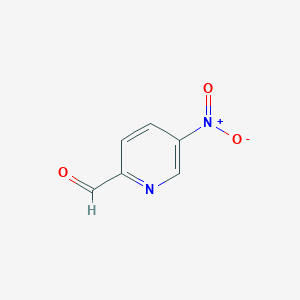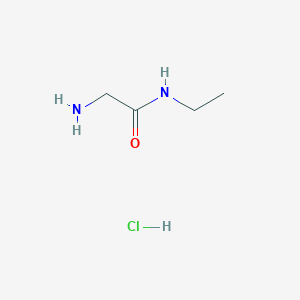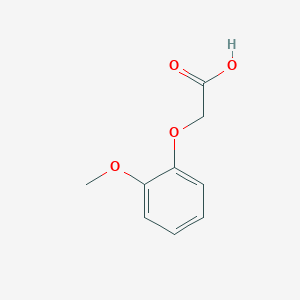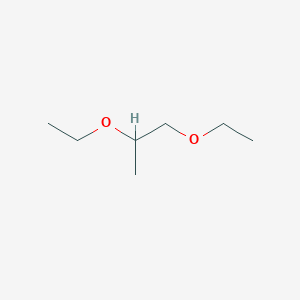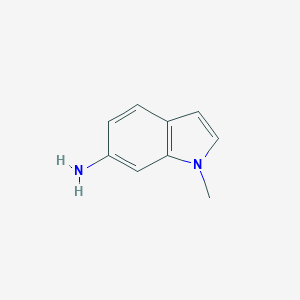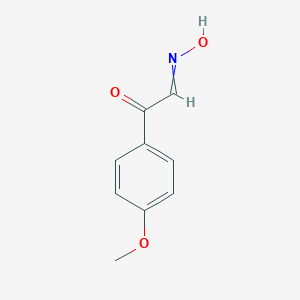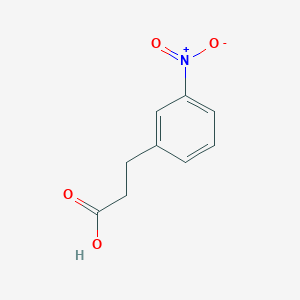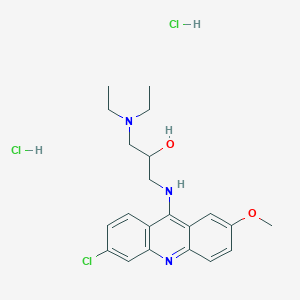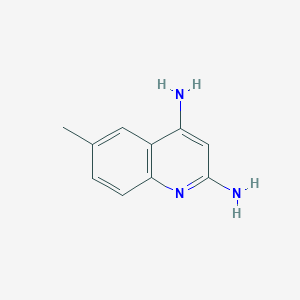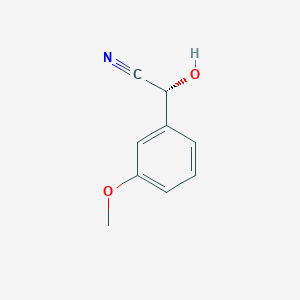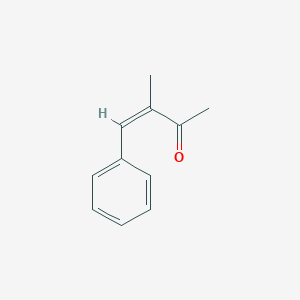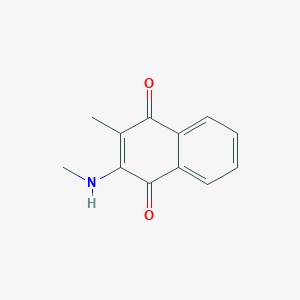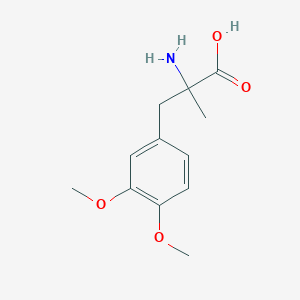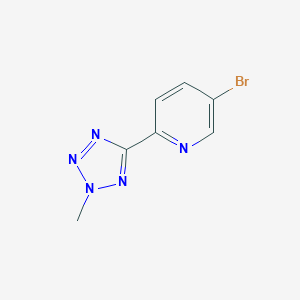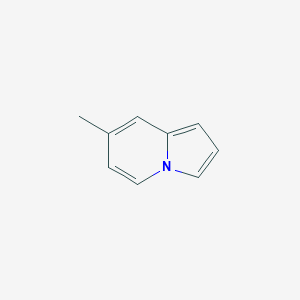
7-Methylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylindolizine is a chemical compound that belongs to the class of indolizine alkaloids. It is a naturally occurring compound that has been found in various plants, including the tobacco plant. In recent years, there has been a growing interest in 7-Methylindolizine due to its potential applications in scientific research.
Applications De Recherche Scientifique
7-Methylindolizine has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 7-Methylindolizine has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 7-Methylindolizine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Mécanisme D'action
The mechanism of action of 7-Methylindolizine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 7-Methylindolizine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its potential applications in cancer research, 7-Methylindolizine has been found to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. Additionally, 7-Methylindolizine has been found to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methylindolizine in lab experiments is that it is a naturally occurring compound, which means that it is relatively easy to obtain. Additionally, it has been found to have low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of using 7-Methylindolizine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 7-Methylindolizine. One area of research is the development of new cancer therapies that are based on the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, there is a need for further research into the mechanism of action of 7-Methylindolizine, which could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of 7-Methylindolizine can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. This imine is then reduced to form the indolizine ring system. Another method involves the use of a palladium-catalyzed cyclization reaction, which has been shown to be more efficient than the Pictet-Spengler reaction.
Propriétés
Numéro CAS |
1761-12-2 |
|---|---|
Nom du produit |
7-Methylindolizine |
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
7-methylindolizine |
InChI |
InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |
Clé InChI |
PWPFETRIYNRQCU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C=C1 |
SMILES canonique |
CC1=CC2=CC=CN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



